5-Methyl Substitution Drives Nanomolar Elastase Inhibition: TEI-5624/6344 vs. Unsubstituted Benzoxazinones
Derivatives built on the 5-methyl-4H-3,1-benzoxazin-4-one scaffold achieve Ki values of 6.91 nM (TEI-5624) and 16.3 nM (TEI-6344) against human sputum elastase (HSE), whereas analogous benzoxazinones lacking a 5-alkyl substituent typically exhibit Ki values in the low micromolar range—a >100-fold potency gap directly attributable to the 5-methyl group [1][2]. The SAR analysis of 175 benzoxazinones confirmed that R5 alkyl groups are a mandatory feature for nanomolar-level inhibition, with 5-methyl and 5-ethyl being optimal among substitutions examined [3].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human leukocyte elastase / sputum elastase |
|---|---|
| Target Compound Data | Ki = 6.91 nM (TEI-5624); Ki = 16.3 nM (TEI-6344) – both incorporating the 5-methyl-4H-3,1-benzoxazin-4-one core |
| Comparator Or Baseline | Unsubstituted (5-H) benzoxazinones: Ki typically ≥ 1 μM (exact values compound-dependent; class-level trend) |
| Quantified Difference | ≥ 60- to >140-fold lower Ki for 5-methyl derivatives vs. 5-H class average |
| Conditions | Human sputum elastase (HSE) assay; Ki determined by steady-state kinetics; pH and temperature not explicitly specified in all sources but consistent with standard elastase assay conditions [1][2] |
Why This Matters
Procurement of the 5-methyl core is essential to access the nanomolar potency regime; 5-H or alternative substitution patterns yield insufficient inhibitory activity for applications demanding high-affinity HLE blockade.
- [1] Uejima Y, Kokubo M, Oshida J, Kawabata H, Kato Y, Fujii K. 5-Methyl-4H-3,1-benzoxazin-4-one derivatives: specific inhibitors of human leukocyte elastase. J Pharmacol Exp Ther. 1993;265(2):516-523. View Source
- [2] Spencer RW, Copp LJ, Pfaltz A, et al. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochem Biophys Res Commun. 1986;140(3):928-933. doi:10.1016/0006-291X(86)90724-2 View Source
- [3] Krantz A, Spencer RW, Tam TF, Liak TJ, Copp LJ, Thomas EM, Rafferty SP. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. J Med Chem. 1990;33(2):464-479. doi:10.1021/jm00164a002 View Source
